molecular formula C11H13IO4 B14321935 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one CAS No. 102737-57-5

1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one

Katalognummer: B14321935
CAS-Nummer: 102737-57-5
Molekulargewicht: 336.12 g/mol
InChI-Schlüssel: OGTWOVJVPQYEOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H13IO4 It is characterized by the presence of an iodo group and three methoxy groups attached to a phenyl ring, along with an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one typically involves the iodination of 3,4,5-trimethoxyacetophenone. One common method includes the use of iodine and sodium hydroxide solution, which facilitates the substitution of hydrogen atoms with iodine atoms . The reaction is carried out under controlled conditions to ensure the selective iodination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Iodine and Sodium Hydroxide: Used for the initial iodination step.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Derivatives: Depending on the reagents used, various substituted derivatives of the compound can be formed.

    Oxidized or Reduced Products: Carboxylic acids or alcohols, respectively.

Wissenschaftliche Forschungsanwendungen

1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The iodo group and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-Iodo-3,4,5-trimethoxyphenyl)ethan-1-one is unique due to the presence of the iodo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

CAS-Nummer

102737-57-5

Molekularformel

C11H13IO4

Molekulargewicht

336.12 g/mol

IUPAC-Name

1-(2-iodo-3,4,5-trimethoxyphenyl)ethanone

InChI

InChI=1S/C11H13IO4/c1-6(13)7-5-8(14-2)10(15-3)11(16-4)9(7)12/h5H,1-4H3

InChI-Schlüssel

OGTWOVJVPQYEOS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C(=C1I)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.